molecular formula C8H17NOS B13013429 N-(2-Isopropoxyethyl)thietan-3-amine

N-(2-Isopropoxyethyl)thietan-3-amine

Cat. No.: B13013429
M. Wt: 175.29 g/mol
InChI Key: VMZDJMNTFBERNV-UHFFFAOYSA-N
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Description

N-(2-Isopropoxyethyl)thietan-3-amine (CAS 1849229-83-9) is an organic building block with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This amine compound features a thietane (a four-membered ring containing a sulfur atom) and an isopropoxyethyl side chain, making it a valuable intermediate in synthetic and medicinal chemistry research . As a secondary amine, it serves as a versatile precursor for the development of novel chemical entities . Amine functional groups are fundamental in drug design, but often face challenges such as poor membrane permeability and metabolic instability . Researchers can utilize this compound to explore prodrug strategies, for instance, through N-acylation or other derivatization techniques, to improve the physicochemical properties of lead molecules . It is supplied as a high-purity material (typically ≥97%) intended for laboratory research applications only . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-(2-propan-2-yloxyethyl)thietan-3-amine

InChI

InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3

InChI Key

VMZDJMNTFBERNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNC1CSC1

Origin of Product

United States

Mechanistic Investigations of N 2 Isopropoxyethyl Thietan 3 Amine Transformations

Elucidation of Reaction Pathways Involving the Amine Functionality

The reactivity of N-(2-Isopropoxyethyl)thietan-3-amine is dictated by two primary reactive centers: the nucleophilic nitrogen of the secondary amine and the sulfur atom within the four-membered thietane (B1214591) ring. The interplay between these sites, along with the inherent strain of the thietane ring, gives rise to a diverse range of chemical transformations. nih.govsolubilityofthings.com

The sulfur atom in the thietane ring, being a soft nucleophile, is expected to react with various electrophiles. youtube.com This reactivity is a cornerstone of thietane chemistry. For instance, the sulfur can be targeted by alkylating agents or undergo oxidation. In the presence of strong oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide, the sulfur atom can be sequentially oxidized to form the corresponding thietane-1-oxide (sulfoxide) and subsequently the thietane-1,1-dioxide (sulfone). organic-chemistry.org

The formation of the sulfoxide (B87167) introduces a new stereocenter at the sulfur atom, leading to the potential for cis and trans diastereomers relative to the substituent at the C3 position. The ratio of these diastereomers is influenced by the reaction conditions and the steric bulk of the N-substituent.

Furthermore, the sulfur atom can react with electrophiles such as halogens. youtube.com For example, reaction with chlorine (Cl₂) would likely proceed through a chlorosulfonium intermediate, which can subsequently lead to ring-opening products. msu.edu

The secondary amine in this compound is a primary site for nucleophilic attack, leading to a variety of well-established amine transformations. latech.edu

N-Alkylation: The nitrogen atom can readily react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism to yield tertiary amines. rsc.org This reaction typically requires a mild base to neutralize the hydrogen halide byproduct. latech.edu The formation of a tertiary amine from a secondary amine often proceeds readily; however, further alkylation to form a quaternary ammonium (B1175870) salt is also possible, particularly with an excess of the alkylating agent. latech.edu The use of alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium, presents an alternative, atom-economical route. nih.gov Self-limiting alkylation methods, using reagents like N-aminopyridinium salts, have been developed to prevent overalkylation and selectively produce secondary or tertiary amines. acs.orgchemrxiv.org

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides provides a straightforward route to amides. This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Condensation Reactions: The secondary amine can undergo condensation with aldehydes and ketones. wikipedia.org This acid-catalyzed reaction proceeds through a carbinolamine intermediate. ucalgary.ca Because the starting amine is secondary, it lacks a second proton on the nitrogen to be eliminated to form an imine. Instead, if the carbonyl compound has an α-proton, elimination occurs to form an enamine. chemistrysteps.comlibretexts.org This reaction is reversible and is often driven to completion by the removal of water. wikipedia.org

Table 1: Predicted Amine-Centered Reactions of this compound
Reaction TypeReagent ExamplePredicted ProductGeneral Conditions
N-AlkylationMethyl Iodide (CH₃I)N-methyl-N-(2-isopropoxyethyl)thietan-3-amineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AcylationAcetyl Chloride (CH₃COCl)N-acetyl-N-(2-isopropoxyethyl)thietan-3-amineBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
CondensationCyclohexanone1-(thietan-3-yl(2-isopropoxyethyl)amino)cyclohex-1-ene (Enamine)Acid catalyst (e.g., p-TsOH), Dean-Stark trap

The inherent strain energy of the four-membered thietane ring makes it susceptible to ring-opening reactions under various conditions. nih.govsolubilityofthings.com These reactions can be initiated by nucleophiles, electrophiles, or photochemical energy. nih.govbeilstein-journals.orgresearchgate.net

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to cleavage of a carbon-sulfur bond. The regioselectivity of this attack is generally governed by sterics, with the nucleophile preferentially attacking the less substituted carbon. researchgate.net For a 3-substituted thietane, attack would occur at the C2 or C4 position.

Electrophilic Ring-Opening: Electrophiles can activate the thietane ring towards opening. For example, aryne-mediated ring-opening has been shown to be a versatile method for functionalizing thietanes with a wide range of nucleophiles present in the reaction mixture. rsc.org

Ring-Contraction: While less common than ring expansion, ring contraction of larger sulfur heterocycles to form thietanes has been documented. nih.govbeilstein-journals.org Conversely, the transformation of a thietane to a smaller ring is thermodynamically unfavorable. However, specific rearrangement pathways, such as a deaminative ring contraction involving a Stevens rearrangement, have been developed for certain heterocyclic systems, though their applicability here is speculative. nih.govetsu.edu

Table 2: Illustrative Ring Transformation Pathways for the Thietane Moiety
Transformation TypeInitiator/ReagentKey Intermediate/MechanismPotential Product Class
Nucleophilic Ring-OpeningOrganolithium (e.g., n-BuLi)Attack at C2/C4, C-S bond cleavageAcyclic Thiol
Electrophilic Ring-OpeningAryne / Nu:⁻Electrophilic aryne activationFunctionalized Aryl Thioether
Oxidative Ring CleavageStrong Oxidant (e.g., KMnO₄)Oxidation of sulfur and ring degradationSulfonic acid derivatives

The stability of this compound is a critical parameter for its handling and application. Degradation can likely occur under harsh acidic, basic, or oxidative conditions. The thietane ring itself is generally stable but can be forced to open under strongly acidic or basic conditions, especially with heat. solubilityofthings.com The ether linkage in the isopropoxyethyl side chain is generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, HI). The secondary amine can be susceptible to oxidation. The most significant instability likely arises from the thietane ring, which, upon oxidation to the thietane-1,1-dioxide, can become susceptible to elimination reactions in the presence of a base.

Detailed Mechanistic Elucidation through Kinetic and Spectroscopic Analyses

A comprehensive understanding of these transformation mechanisms requires a combination of kinetic and spectroscopic techniques. numberanalytics.comresearchgate.net

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for identifying reactants, intermediates, and products. numberanalytics.comlongdom.org For instance, ¹H and ¹³C NMR can be used to monitor the disappearance of starting material and the appearance of product signals, providing structural confirmation. numberanalytics.com IR spectroscopy is useful for tracking changes in functional groups, such as the appearance of a C=O stretch during acylation or a C=C stretch in enamine formation. numberanalytics.com

Kinetic Analysis: Kinetic studies, which measure reaction rates under varying conditions (e.g., temperature, concentration), provide quantitative data about the reaction pathway. researchgate.net By analyzing this data, one can determine the rate law, activation energy, and other thermodynamic parameters. This information helps to distinguish between proposed mechanisms (e.g., SN1 vs. SN2) and identify the rate-determining step of the reaction. Combining spectroscopic monitoring with kinetic measurements allows for a detailed mapping of the reaction coordinate. numberanalytics.com

Table 3: Analytical Methods for Mechanistic Elucidation
Analytical MethodType of Information ObtainedApplication Example
NMR Spectroscopy (¹H, ¹³C)Structural information, reaction progress, stereochemistry. numberanalytics.comConfirming the structure of an N-acylated product and identifying cis/trans isomers of the corresponding sulfoxide.
IR SpectroscopyFunctional group identification. numberanalytics.comMonitoring the disappearance of the N-H stretch and appearance of the amide C=O stretch during acylation.
Mass SpectrometryMolecular weight confirmation, identification of intermediates. numberanalytics.comDetecting the mass of a transient carbinolamine intermediate in a condensation reaction.
Kinetic StudiesRate law, activation energy, reaction order. researchgate.netDetermining if an N-alkylation reaction follows a second-order rate law, consistent with an SN2 mechanism.

Computational and Theoretical Chemistry Studies of N 2 Isopropoxyethyl Thietan 3 Amine

Quantum Chemical Characterization of Electronic Structure

This area of study focuses on the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) and to map out the energy landscape the molecule can inhabit. For thietane (B1214591) derivatives, DFT calculations have been used to study the mechanisms of reactions like cycloreversion. conicet.gov.arresearchgate.net Such analyses provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor, predicting its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other molecules, such as substrates or biological targets.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is used to study the details of chemical bonds and electron delocalization within a molecule. nih.gov It provides information on hybrid orbitals and the transfer of electron density between atoms, offering a deeper understanding of bonding interactions and resonance effects.

Computational Modeling of Reactivity and Reaction Mechanisms

This field uses computational tools to simulate the pathways of chemical reactions.

Transition State Analysis and Activation Energy Calculations

When a molecule undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. dtic.mil Computational analysis can identify the geometry of this transient species and calculate the activation energy—the energy barrier that must be overcome for the reaction to proceed. conicet.gov.ardtic.mil These calculations are fundamental to understanding reaction kinetics and mechanisms. Studies on the thietane ring system have explored its reactivity in nucleophilic substitution reactions, noting that relief of ring strain is a primary driver of its reactivity. nih.govacs.org

While the specific data for N-(2-Isopropoxyethyl)thietan-3-amine is unavailable, the principles described above form the basis of modern computational chemical analysis. The application of these methods to the broader class of thietanes has provided valuable insights into their chemical behavior. conicet.gov.aracs.org Future research may yet characterize this specific compound, at which point a detailed analysis will become possible.

Prediction of Reaction Pathways and Energetics

Computational models, particularly those based on density functional theory (DFT), are instrumental in predicting the pathways and energetic landscapes of chemical reactions. For a molecule like this compound, several reaction types can be computationally explored to understand its stability and reactivity. These include reactions involving the thietane ring, the amine functionality, and potential interactions between the different parts of the molecule.

The reactivity of the amine group is a key aspect. Computational studies on various amines have quantified their reactivity through parameters like proton affinity. The proton affinity of an amine, which is the negative of the enthalpy change for its gas-phase protonation, is a good indicator of its basicity. While specific data for this compound is not available, we can infer its likely reactivity by looking at related amines.

Table 1: Predicted Proton Affinities of Representative Amines This table presents computationally derived proton affinity (PA) values for a selection of amines to illustrate the range of basicity. The values are indicative and would vary with the computational method used. Data is generalized from computational studies on amine basicities.

Compound NamePredicted Proton Affinity (kcal/mol)
Ammonia (B1221849)~204
Methylamine~214
Diethylamine~222
Triethylamine (B128534)~226
Aniline~209

The isopropoxyethyl substituent on the nitrogen atom of this compound would be expected to influence its basicity compared to a simple alkylamine. The presence of the ether oxygen might slightly decrease the basicity of the amine through inductive effects, though this could be counteracted by other factors.

Another important reaction pathway for thietanes is ring-opening, which can be initiated by nucleophiles or electrophiles. The strained four-membered ring is susceptible to cleavage. Computational studies can model the transition states and energy barriers for such reactions, providing insights into the regioselectivity and stereoselectivity of the ring-opening process. For instance, in the presence of an acid, the nitrogen atom would likely be protonated first, which could activate the thietane ring towards nucleophilic attack.

Theoretical Investigations of Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and flexibility of this compound are governed by a variety of intramolecular interactions and conformational dynamics. The thietane ring itself is not planar and exists in a puckered conformation to relieve ring strain. Computational studies on similar four-membered rings can provide insight into the energetics of this puckering.

Table 2: Representative Conformational Data for Thietane and Related Heterocycles This table provides illustrative computational data on the conformational properties of the thietane ring and related structures. The specific values for this compound would be influenced by the substituent.

MoleculePuckering Angle (degrees)Energy Barrier to Planarity (kcal/mol)
Thietane~30~0.8
Oxetane~10~0.1
Azetidine~33~1.3

The puckering of the thietane ring in this compound would likely be similar to that of unsubstituted thietane, though the bulky N-substituent could influence the preference for the axial or equatorial position of the amino group. Molecular dynamics simulations could be employed to explore the conformational landscape of the entire molecule over time, revealing the most populated conformations and the transitions between them. nih.gov

Structure-Reactivity Relationships from a Theoretical Chemistry Perspective

Structure-reactivity relationships aim to connect the molecular structure of a compound with its chemical reactivity. ethernet.edu.et From a theoretical chemistry perspective, this involves calculating various molecular descriptors and correlating them with observed or predicted reactivity. For this compound, several structural features are expected to govern its reactivity.

The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. The accessibility and energy of this lone pair, which can be quantified by metrics like the Highest Occupied Molecular Orbital (HOMO) energy, are key determinants of its reactivity in reactions such as alkylation, acylation, and protonation. The steric hindrance around the nitrogen, influenced by the isopropoxyethyl group and the thietane ring, will also play a crucial role in modulating its nucleophilicity. nih.gov

The presence of the sulfur atom in the thietane ring introduces another site for potential reactions. The sulfur can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and geometry of the ring. Computational studies can predict the susceptibility of the sulfur atom to oxidation and the properties of the resulting oxidized species.

Furthermore, the interplay between the different functional groups can lead to unique reactivity. For example, the proximity of the amine and the thietane ring could facilitate intramolecular reactions under certain conditions. The ether linkage in the side chain is generally less reactive but can participate in hydrogen bonding, as mentioned earlier, which can influence the reactivity of the amine. nih.gov

Advanced Analytical Methodologies for N 2 Isopropoxyethyl Thietan 3 Amine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of N-(2-Isopropoxyethyl)thietan-3-amine, providing insights into its molecular framework and the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum, the signals corresponding to the protons of the isopropoxy group, the ethyl bridge, and the thietane (B1214591) ring would be observed in distinct regions. The methine proton of the isopropoxy group would likely appear as a septet, while the methyl protons would present as a doublet. The methylene (B1212753) protons of the ethyl group and the thietane ring would exhibit more complex splitting patterns due to their proximity to the nitrogen and sulfur atoms and their diastereotopic nature in some cases. The N-H proton of the secondary amine would typically appear as a broad singlet, and its chemical shift can be concentration-dependent. libretexts.orglibretexts.orgpressbooks.pub

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons of the isopropoxy group, the ethyl chain, and the thietane ring would resonate at characteristic chemical shifts. Carbons directly bonded to the nitrogen and oxygen atoms are expected to be deshielded and appear at a lower field. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thietane-CH3.5 - 4.040 - 50
Thietane-CH₂3.0 - 3.530 - 40
N-CH₂2.5 - 3.045 - 55
O-CH₂3.4 - 3.865 - 75
O-CH(CH₃)₂3.5 - 4.065 - 75
O-CH(CH₃)₂1.0 - 1.320 - 25
NH1.0 - 3.0 (broad)-

Note: These are predicted ranges based on general principles and data for similar structures. Actual values may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound (175.29 g/mol ).

A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.orglibretexts.org For this compound, this could lead to several characteristic fragment ions. Cleavage of the bond between the thietane ring and the nitrogen-containing side chain is also a likely fragmentation route.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Structure Fragmentation Pathway
175[C₈H₁₇NOS]⁺Molecular Ion
160[C₇H₁₄NOS]⁺Loss of CH₃
116[C₅H₁₀NS]⁺Cleavage of the C-O bond in the ethyl chain
88[C₄H₁₀N]⁺Alpha-cleavage of the ethyl side chain
73[C₃H₇S]⁺Thietane ring fragment
59[C₃H₇O]⁺Isopropoxy fragment

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization technique and energy.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-N, C-O, C-S, and C-H bonds. projectguru.inwpmucdn.comorgchemboulder.com

The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively weak band in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. The C-O stretching of the ether linkage would be visible in the 1070-1150 cm⁻¹ region. The presence of the thietane ring might be inferred from specific skeletal vibrations in the fingerprint region, although these can be complex. wpmucdn.com Raman spectroscopy can provide complementary information, particularly for the C-S bond vibrations, which are often weak in IR spectra.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C-N Stretch (aliphatic amine)1020 - 1250Medium to Weak
C-O Stretch (ether)1070 - 1150Strong
N-H Bend (secondary amine)1550 - 1650Variable

Note: These are general ranges and the exact position and intensity of the peaks can be influenced by the molecular environment.

Chromatographic Separations and Quantification

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, methods often employ derivatization with a UV-active or fluorescent tag to enhance detection sensitivity. sigmaaldrich.comresearchgate.netnih.govgoogle.com

Reversed-phase HPLC with a C18 or C8 column is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the composition and pH of the mobile phase. For underivatized amines, ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be effective. Detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for the analysis of compounds with poor UV absorbance.

Table 4: General HPLC Method Parameters for the Analysis of Aliphatic Amines

Parameter Typical Conditions
Column Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Optimized based on analyte retention
Flow Rate 0.8 - 1.2 mL/min
Detector UV (with derivatization), ELSD, CAD, or Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high polarity of amines can sometimes lead to peak tailing on standard GC columns. researchgate.net To address this, derivatization is often employed to reduce polarity and improve chromatographic performance. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents.

For underivatized amines, specialized columns designed for amine analysis, often with a basic deactivation, are used to achieve good peak shapes. future4200.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the eluted compound, as discussed in the mass spectrometry section.

Table 5: General GC-MS Method Parameters for the Analysis of Volatile Amines

Parameter Typical Conditions
Column Capillary column for amines (e.g., DB-5ms, HP-5amine), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial temperature hold, followed by a temperature ramp to a final temperature
Injector Split/Splitless, with an optimized injection temperature
Detector Mass Spectrometer (Electron Ionization mode)
MS Scan Range m/z 40 - 400

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

The sensitive and selective analysis of "this compound" in complex matrices necessitates the use of advanced analytical methodologies. Among these, hyphenated techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), stand out as the gold standard. This approach combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling robust quantification and structural confirmation of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that provides high sensitivity and selectivity for the determination of trace-level compounds in various samples. The methodology involves the separation of the target analyte from the sample matrix using liquid chromatography, followed by its ionization and subsequent fragmentation and detection by tandem mass spectrometry.

Chromatographic Separation:

For the analysis of "this compound," a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. A C18 column is a common choice for separating moderately polar compounds like the target amine. The separation is achieved using a gradient elution program with a mobile phase consisting of an aqueous component, often containing a pH modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. The gradient starts with a higher proportion of the aqueous phase, which is gradually increased in organic solvent content to elute the analyte from the column.

A hypothetical gradient elution program for the analysis of "this compound" is presented in the table below.

Time (minutes)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (Acetonitrile)Flow Rate (mL/min)
0.09550.4
1.09550.4
5.05950.4
7.05950.4
7.19550.4
10.09550.4

Mass Spectrometric Detection:

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode, as the amine group is readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell through collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Predicted Fragmentation Pattern:

The fragmentation of "this compound" in the mass spectrometer is expected to follow the characteristic pathways for aliphatic amines, primarily through alpha-cleavage. Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For "this compound," two primary alpha-cleavage pathways are anticipated:

Cleavage of the bond between the thietane ring and the nitrogen atom.

Cleavage of the bond between the nitrogen atom and the ethyl group of the isopropoxyethyl side chain.

These fragmentation pathways lead to the formation of specific product ions that can be used for the unequivocal identification and quantification of the compound. The predicted precursor and product ions are detailed in the table below.

CompoundPrecursor Ion (m/z) [M+H]⁺Predicted Product Ion 1 (m/z)Predicted Product Ion 2 (m/z)Proposed Fragmentation Pathway
This compound190.188.1104.1Alpha-cleavage

Structure Reactivity Relationship Srr Studies in Thietan 3 Amine Scaffolds

Influence of Thietane (B1214591) Ring Substituents on Reactivity and Electronic Properties

Substituents on the thietane ring play a pivotal role in modulating the reactivity and electronic characteristics of thietan-3-amine (B45257) derivatives. The inherent ring strain of the thietane moiety makes it susceptible to ring-opening reactions, and the nature of ring substituents can either enhance or diminish this tendency. nih.govbeilstein-journals.org

Steric hindrance is another critical factor. Bulky substituents on the thietane ring can impede the approach of reagents, thereby slowing down reaction rates. nih.gov The position of the substituent is also crucial; substituents at the C2 and C4 positions, adjacent to the sulfur atom, can exert a more significant steric and electronic influence compared to substituents at the C3 position.

To illustrate these principles, consider the hypothetical relative reaction rates for a nucleophilic substitution reaction at the thietane ring, as influenced by different substituents.

Table 1: Influence of Thietane Ring Substituents on Relative Reaction Rates

Substituent at C2/C4Electronic EffectSteric HindrancePredicted Relative Rate
-HNeutralLow1.0
-CH₃Electron-donatingModerate1.2
-ClElectron-withdrawingModerate0.8
-C(CH₃)₃Electron-donatingHigh0.5

This table presents hypothetical data to illustrate the expected trends based on general principles of chemical reactivity.

Impact of N-Substituent Variations on Reaction Outcomes (e.g., Isopropoxyethyl Group Modifications)

The substituent attached to the nitrogen atom of the thietan-3-amine scaffold, such as the N-(2-isopropoxyethyl) group, significantly directs the molecule's reactivity. The nature of this N-substituent can influence the nucleophilicity of the amine, its basicity, and can also participate in intramolecular interactions.

The N-(2-isopropoxyethyl) group possesses an ether linkage, which can influence the electronic environment of the nitrogen atom through inductive effects. The lone pair of electrons on the oxygen atom can also participate in intramolecular hydrogen bonding or chelation with metal catalysts, thereby influencing the stereochemical outcome of reactions.

Modifications to the N-substituent can lead to predictable changes in reactivity. For example, altering the length of the alkoxy chain or the nature of the alkyl group can modulate the steric bulk around the nitrogen atom, affecting its accessibility to electrophiles. The basicity of the amine can also be fine-tuned; the introduction of electron-withdrawing groups on the N-substituent would be expected to decrease the basicity of the amine. msu.edu

Consider the hypothetical pKa values for a series of N-substituted thietan-3-amines, illustrating the electronic influence of the N-substituent.

Table 2: Predicted pKa Values for N-Substituted Thietan-3-amines

N-SubstituentElectronic Effect of SubstituentPredicted pKa
-CH₂CH₃Electron-donating9.8
-CH₂CH₂OCH(CH₃)₂Weakly electron-withdrawing (inductive)9.5
-CH₂CF₃Strongly electron-withdrawing7.2
-CH₂C₆H₅Weakly electron-withdrawing (inductive)9.3

This table presents hypothetical data to illustrate the expected trends based on general principles of amine basicity.

Theoretical Models for Predicting and Interpreting Reactivity Trends

Theoretical and computational models are invaluable tools for predicting and rationalizing the reactivity trends observed in thietan-3-amine scaffolds. acs.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO gap), and charge distribution of these molecules. beilstein-journals.org

These computational methods can be used to model reaction pathways and transition states, allowing for the prediction of reaction barriers and, consequently, reaction rates. For instance, computational studies on related strained heterocycles have successfully elucidated the mechanisms of ring-opening reactions, highlighting the interplay between ring strain and electronic effects. nih.govresearchgate.net

Key parameters often considered in theoretical models for reactivity prediction include:

Frontier Molecular Orbital (FMO) Theory: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated Ring Strain Energies: These can quantify the inherent reactivity of the thietane ring and how it is affected by substitution. researchgate.net

The development of robust theoretical models is crucial for the rational design of novel thietan-3-amine derivatives with tailored reactivity for specific applications in areas such as medicinal chemistry and materials science. researchgate.net

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Future research on N-(2-Isopropoxyethyl)thietan-3-amine would greatly benefit from the application of green chemistry principles.

Photocatalytic Approaches: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a primary method for constructing thietane (B1214591) rings. researchgate.netnih.gov Future work could focus on visible-light-mediated photocatalysis to synthesize the thietane core of the target molecule, reducing the need for high-energy UV light and minimizing side reactions. researchgate.netacs.org The in-situ generation of reactive thiocarbonyl intermediates from stable precursors using a photocatalyst is a promising strategy. researchgate.net

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. Future syntheses should aim for high atom economy, for instance, by utilizing catalytic C-H functionalization or annulation strategies to build the heterocyclic core or append the side chain. acs.orgorganic-chemistry.org

An illustrative comparison of potential synthetic routes is presented in Table 1.

Table 1: Illustrative Comparison of Synthetic Strategies for Thietane Ring Formation

Synthetic StrategyKey FeaturesPotential Advantages for Green SynthesisIllustrative Reference Concept
Visible-Light PhotocatalysisUses a photocatalyst and visible light to promote [2+2] cycloaddition.Lower energy consumption, milder reaction conditions, high selectivity.Domino photochemical reactions for thietane synthesis. acs.org
Continuous Flow SynthesisReactions are performed in a continuously flowing stream within a reactor.Enhanced safety, scalability, process control, and potential for automation. sci-hub.sedurham.ac.ukMulti-step flow synthesis of heterocyclic compounds. uc.pt
Catalytic C-H FunctionalizationDirect formation of C-S or C-N bonds on a pre-existing backbone.Reduces pre-functionalization steps, improving atom and step economy.Oxidative C-H bond functionalization to form sulfur heterocycles. acs.org

In-depth Mechanistic Studies of Under-explored Reaction Manifolds

The reactivity of the strained thietane ring is a key feature of this compound. While ring-opening reactions are known, a detailed mechanistic understanding of its behavior in various chemical transformations remains to be explored.

Reaction Pathway Analysis: The interaction of the thietane sulfur atom or the secondary amine with electrophiles could lead to a variety of outcomes, including ring-opening, ring-expansion, or substitution. nih.gov Detailed kinetic and computational studies would be invaluable in mapping the potential energy surfaces of these reactions. smu.edunih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into transition state geometries, activation energies, and the influence of substituents on reactivity. researchgate.netrsc.org Such studies could predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding experimental design. researchgate.net For instance, modeling the nucleophilic attack on the thietane ring could clarify whether it proceeds via an SN2-like mechanism and what factors govern the reaction pathway.

Table 2 outlines potential research questions that could be addressed through mechanistic studies.

Table 2: Key Mechanistic Questions for Future Investigation

Research QuestionProposed Investigative MethodExpected Outcome
What is the mechanism of acid-catalyzed ring-opening?Kinetic studies, isotopic labeling, and DFT calculations.Elucidation of the rate-determining step and the structure of key intermediates.
How does the N-(2-isopropoxyethyl) substituent influence the reactivity of the thietane ring?Comparative reactivity studies with simpler 3-aminothietanes and computational analysis.Understanding of electronic and steric effects on reaction pathways.
Can the thietane ring undergo expansion to form larger sulfur heterocycles?Reaction with carbenes or other reagents known to induce ring expansion, followed by product characterization.Discovery of novel synthetic routes to five- or six-membered sulfur heterocycles.

Exploration of Supramolecular Chemistry and Non-Covalent Interactions

The presence of hydrogen bond donors (the secondary amine) and acceptors (the amine nitrogen, ether oxygen, and potentially the sulfur atom) in this compound makes it an interesting candidate for studies in supramolecular chemistry. mdpi.comrsc.org

Self-Assembly: The molecule could potentially self-assemble into higher-order structures through hydrogen bonding and van der Waals interactions. nih.govresearchgate.net The interplay between the amino group and the isopropoxyethyl side chain could lead to the formation of unique supramolecular architectures like nanofibers or gels, similar to what has been observed for other amino acid-derived molecules. mdpi.comrsc.org

Host-Guest Chemistry: The flexible side chain and the heterocyclic core could create a cavity capable of encapsulating small guest molecules or ions. wikipedia.orgresearchgate.net The design of supramolecular hosts is a vibrant area of research, and exploring the ability of this compound to act as a host could lead to applications in sensing or separation. nitschkegroup-cambridge.com The binding could be studied using techniques like NMR titration and calorimetry. wikipedia.org

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research

The synergy between chemistry and artificial intelligence (AI) is rapidly transforming how chemical research is conducted. acs.org this compound can serve as a model compound for the application of these emerging technologies.

Predictive Synthesis and Retrosynthesis: AI tools are increasingly used to predict viable synthetic routes for complex molecules. osu.educhemcopilot.comzontal.io By training algorithms on vast databases of chemical reactions, it is possible to generate novel and efficient retrosynthetic pathways for targets like this compound. arxiv.org This can accelerate the discovery of new synthetic methods and reduce the reliance on trial-and-error experimentation. osu.edu

Property Prediction: Machine learning models can be developed to predict the physicochemical and biological properties of molecules based on their structure. For a relatively unexplored compound like this compound, such models could provide initial estimates of its solubility, lipophilicity, and potential biological activities, thereby guiding further experimental investigation.

Table 3 summarizes the potential applications of AI in the study of this compound.

Table 3: Applications of Artificial Intelligence in the Study of this compound

AI ApplicationDescriptionPotential ImpactIllustrative Reference Concept
Retrosynthesis PlanningUsing AI to propose a step-by-step synthesis plan from simpler starting materials.Accelerates the discovery of efficient and novel synthetic routes.AI-driven retrosynthesis for drug discovery. acs.orgchemcopilot.com
Reaction Outcome PredictionPredicting the products, yields, and optimal conditions for a given set of reactants.Reduces experimental effort and cost by prioritizing promising reactions.Transformer-based models for reaction prediction. zontal.io
Physicochemical Property PredictionEstimating properties like solubility, boiling point, and pKa using QSAR models.Provides valuable data for planning experiments and assessing potential applications.Predictive models for molecular properties.

Q & A

Q. What are the compound’s degradation pathways under oxidative or acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). LC-MS identifies degradation products, such as sulfoxides (m/z +16) from thietane ring oxidation. Adjust storage to inert atmospheres (argon) and pH-neutral buffers .

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